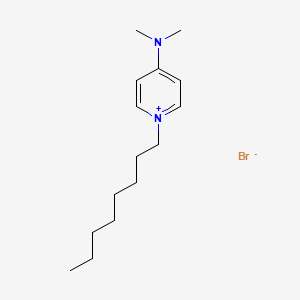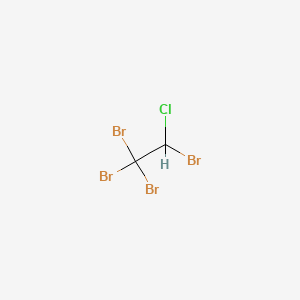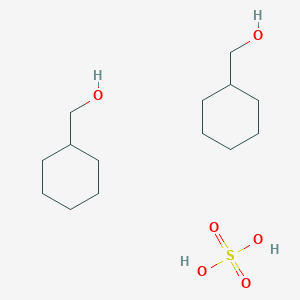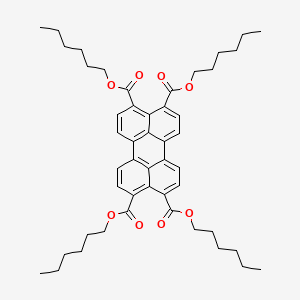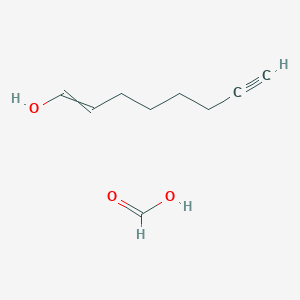
Formic acid;oct-1-en-7-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid;oct-1-en-7-yn-1-ol is a compound that combines the simplest carboxylic acid, formic acid, with an unsaturated alcohol, oct-1-en-7-yn-1-ol. Oct-1-en-7-yn-1-ol is an unsaturated alcohol with both double and triple bonds in its structure, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of formic acid;oct-1-en-7-yn-1-ol typically involves the esterification of formic acid with oct-1-en-7-yn-1-ol. One efficient method uses boron oxide as a reagent to facilitate the direct esterification of formic acid with the alcohol . This reaction is particularly suitable for primary and secondary alcohols, including unsaturated alcohols like oct-1-en-7-yn-1-ol. The reaction conditions usually involve refluxing the mixture in dichloromethane for several hours, followed by neutralization and purification steps .
Industrial Production Methods
Industrial production of formic acid often involves the catalytic oxidation of formaldehyde with atmospheric oxygen . This method is scalable and can produce formic acid in large quantities, which can then be used for the esterification process to produce this compound.
Chemical Reactions Analysis
Types of Reactions
Formic acid;oct-1-en-7-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The formic acid component can be oxidized to carbon dioxide and water.
Reduction: The unsaturated bonds in oct-1-en-7-yn-1-ol can be reduced to form saturated alcohols.
Substitution: The hydroxyl group in oct-1-en-7-yn-1-ol can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Saturated alcohols.
Substitution: Chlorinated derivatives of oct-1-en-7-yn-1-ol.
Scientific Research Applications
Formic acid;oct-1-en-7-yn-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of fragrances and flavors due to its unique chemical properties.
Mechanism of Action
The mechanism of action of formic acid;oct-1-en-7-yn-1-ol involves its interaction with molecular targets through its functional groups. The formic acid component can act as a proton donor, participating in acid-base reactions. The unsaturated bonds in oct-1-en-7-yn-1-ol can undergo addition reactions, making it a versatile compound in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Citronellyl formate: An ester of formic acid and citronellol, used in fragrances.
Formic acid, 3,7-dimethyl-6-octen-1-yl ester: Another ester of formic acid with a similar structure.
Uniqueness
Formic acid;oct-1-en-7-yn-1-ol is unique due to the presence of both double and triple bonds in the oct-1-en-7-yn-1-ol component, which provides it with distinct reactivity and versatility in chemical synthesis compared to other similar compounds.
Properties
CAS No. |
406911-97-5 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
formic acid;oct-1-en-7-yn-1-ol |
InChI |
InChI=1S/C8H12O.CH2O2/c1-2-3-4-5-6-7-8-9;2-1-3/h1,7-9H,3-6H2;1H,(H,2,3) |
InChI Key |
ZJROGUSZNMTACF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCC=CO.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]-](/img/structure/B14248597.png)
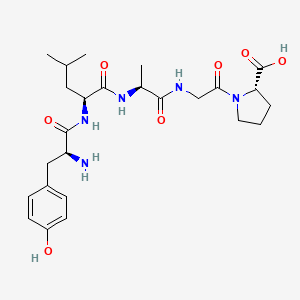
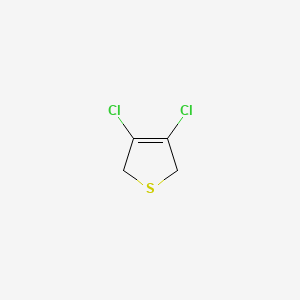

![Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide](/img/structure/B14248626.png)
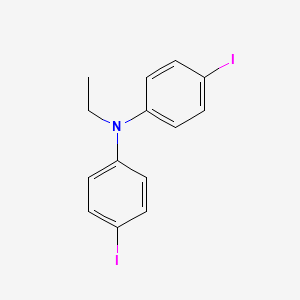

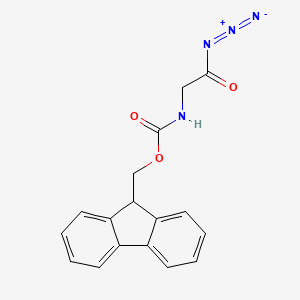
![1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B14248642.png)
